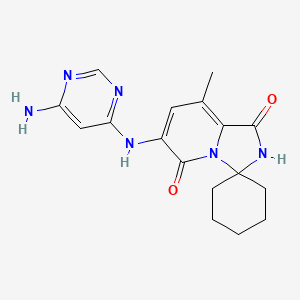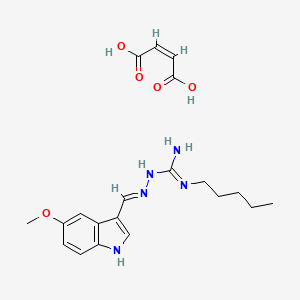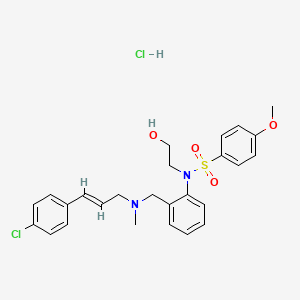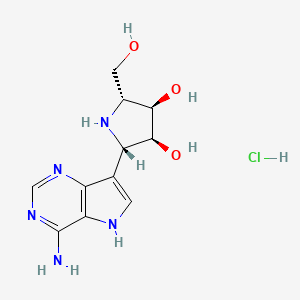
ACET
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetylene, also known as ethyne, is a hydrocarbon and the simplest alkyne with the chemical formula C₂H₂. It is a colorless gas widely used as a fuel and a chemical building block. Acetylene is highly reactive due to its carbon-carbon triple bond, making it a versatile compound in organic synthesis .
準備方法
Acetylene can be prepared through several methods:
Calcium Carbide Method: This involves the reaction of calcium carbide (CaC₂) with water to produce acetylene and calcium hydroxide. [ \text{CaC}_2 + 2\text{H}_2\text{O} \rightarrow \text{C}_2\text{H}_2 + \text{Ca(OH)}_2 ]
Partial Combustion of Hydrocarbons: Acetylene can be produced by the partial combustion of hydrocarbons such as methane.
Electrothermal Cracking: This method involves the cracking of hydrocarbons in an electric arc furnace.
Thermal Cracking: Hydrocarbons are thermally cracked with heat carriers to produce acetylene.
化学反応の分析
Acetylene undergoes various types of chemical reactions:
Addition Reactions: Due to the presence of a triple bond, acetylene readily undergoes addition reactions with halogens, hydrogen halides, and other reagents.
Polymerization: Acetylene can polymerize to form polyacetylene, a conductive polymer.
Cyclization: Acetylene can undergo cyclization reactions to form aromatic compounds.
科学的研究の応用
Acetylene has numerous applications in scientific research:
Organic Synthesis: Acetylene is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used in the production of polymers and advanced materials.
Chemical Industry: Acetylene is a precursor for the synthesis of vinyl chloride, which is used to produce polyvinyl chloride (PVC).
Fuel: Acetylene is used as a fuel in oxy-acetylene welding and cutting due to its high flame temperature.
作用機序
The reactivity of acetylene is primarily due to its carbon-carbon triple bond, which makes it an excellent nucleophile and electrophile. The triple bond can participate in various addition reactions, making acetylene a versatile reagent in organic synthesis. The high energy of the triple bond also contributes to its reactivity in polymerization and cyclization reactions .
類似化合物との比較
Acetylene is unique compared to other hydrocarbons due to its triple bond. Similar compounds include:
Ethylene (C₂H₄): Ethylene has a double bond and is less reactive than acetylene.
Propylene (C₃H₆): Propylene also has a double bond and is used in the production of polypropylene.
Butadiene (C₄H₆): Butadiene has two double bonds and is used in the production of synthetic rubber.
Acetylene’s high reactivity and versatility make it a valuable compound in various industrial and research applications.
特性
IUPAC Name |
3-[[3-(2-amino-2-carboxyethyl)-5-methyl-2,6-dioxo-1,3-diazinan-1-yl]methyl]-5-phenylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S/c1-11-8-22(10-14(21)18(25)26)20(29)23(17(11)24)9-13-7-15(30-16(13)19(27)28)12-5-3-2-4-6-12/h2-7,11,14H,8-10,21H2,1H3,(H,25,26)(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAMYRWMIRGBQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)N(C1=O)CC2=C(SC(=C2)C3=CC=CC=C3)C(=O)O)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of acetazolamide (ACET)?
A1: Acetazolamide (this compound) is a potent inhibitor of carbonic anhydrase, an enzyme found in various tissues including red blood cells, kidneys, and the central nervous system [, ].
Q2: How does the inhibition of carbonic anhydrase by this compound affect the body?
A2: Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to bicarbonate ions and protons. Inhibition of this enzyme by this compound leads to a decrease in bicarbonate reabsorption in the proximal tubules of the kidneys, resulting in increased urinary excretion of bicarbonate, sodium, and water. This diuresis has a variety of clinical applications, including the treatment of glaucoma and altitude sickness [, ].
Q3: Does this compound affect ventilation in patients with chronic obstructive pulmonary disease (COPD)?
A3: Yes, this compound therapy can improve gas exchange in patients with COPD. Studies have shown that this compound can decrease daytime arterial carbon dioxide tension (PaCO2) and nighttime end-tidal carbon dioxide tension (PETCO2) in hypoxemic COPD patients. This compound treatment also appears to improve subjective sleep quality in this population [, ].
Q4: What is the molecular formula and weight of acetazolamide (this compound)?
A4: The molecular formula of this compound is C4H6N4O3S2, and its molecular weight is 222.25 g/mol.
Q5: How stable is acetazolamide (this compound) in solution?
A5: The stability of this compound in solution can vary depending on factors such as pH, temperature, and the presence of excipients. Formulation strategies are often employed to improve its stability and solubility in pharmaceutical preparations [].
Q6: Does acetazolamide (this compound) have any catalytic properties?
A6: While this compound is primarily known for its inhibitory effects on carbonic anhydrase, it is not typically considered a catalyst itself.
Q7: Have there been any computational studies on acetazolamide (this compound) and its interactions with carbonic anhydrase?
A7: While specific computational studies were not mentioned in the provided abstracts, computational chemistry techniques like molecular docking and molecular dynamics simulations are frequently used to study drug-target interactions, including those of this compound and carbonic anhydrase [].
Q8: What are some common formulation strategies used to improve the stability or solubility of acetazolamide (this compound) in pharmaceutical products?
A8: Common strategies include adjusting the pH of the formulation, using specific salt forms of the drug, adding stabilizing agents or excipients, and choosing appropriate packaging materials.
Q9: Is there specific information available regarding the SHE regulations pertaining to the handling and disposal of acetazolamide (this compound)?
A10: While the provided abstracts do not mention specific SHE regulations, researchers and manufacturers are expected to adhere to all relevant safety guidelines and regulations for handling, storage, and disposal of this compound and related compounds [].
Q10: What is the typical route of administration for acetazolamide (this compound) in clinical settings?
A11: this compound can be administered orally or intravenously depending on the clinical indication and desired onset of action [, , , ].
Q11: What are some of the key applications of acetazolamide (this compound) in research and clinical practice?
A12: Research applications include investigating the role of carbonic anhydrase in various physiological and pathological processes, while clinical uses encompass the treatment of glaucoma, altitude sickness, and certain neurological disorders [, , , , ].
Q12: Are there any known instances of resistance developing to acetazolamide (this compound) therapy?
A12: While the provided abstracts do not explicitly mention resistance mechanisms, prolonged use of any drug can potentially lead to decreased efficacy due to various factors, including altered drug metabolism or target modification.
Q13: Are there any known long-term effects associated with the use of acetazolamide (this compound)?
A14: While generally considered safe when used appropriately, this compound, like any medication, can have potential side effects. Long-term use may require monitoring for electrolyte imbalances and other potential adverse events. It's always crucial to consult with a healthcare professional for any health concerns and before starting or stopping any medication [].
Q14: Have there been any attempts to develop targeted delivery systems for acetazolamide (this compound) to enhance its efficacy or reduce potential side effects?
A14: While the provided abstracts do not detail targeted delivery systems, research in drug delivery constantly explores novel approaches to improve drug efficacy and safety profiles.
Q15: Are there any specific biomarkers that are routinely used to monitor the efficacy or potential adverse effects of acetazolamide (this compound) therapy?
A16: Clinical monitoring of this compound therapy often involves assessing electrolyte levels, kidney function, and other relevant blood parameters [, ].
Q16: What analytical techniques are commonly employed for the detection and quantification of acetazolamide (this compound) in biological samples?
A17: Various analytical techniques, such as high-performance liquid chromatography (HPLC) [, , ] and potentially mass spectrometry, can be employed to detect and quantify this compound in biological matrices like plasma or urine.
Q17: How does the dissolution rate of acetazolamide (this compound) impact its bioavailability and overall effectiveness?
A19: The dissolution rate of a drug, particularly those administered orally, can significantly affect its absorption rate and, consequently, its bioavailability. Formulation strategies are often employed to optimize dissolution and enhance the drug's therapeutic efficacy [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
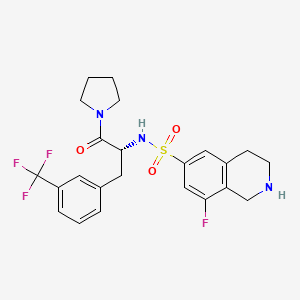
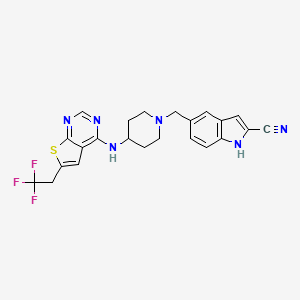
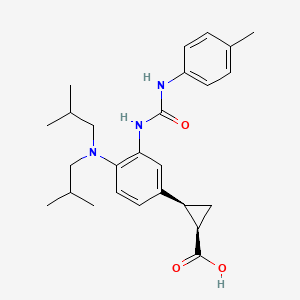
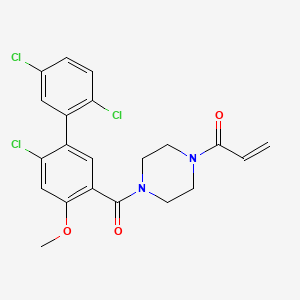
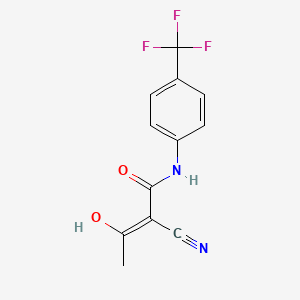
![(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one;phosphoric acid](/img/structure/B560171.png)
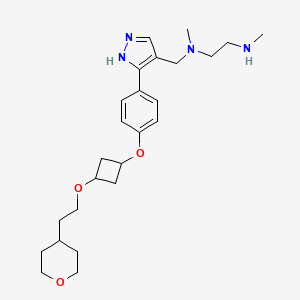
![(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B560173.png)

![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;hydrochloride](/img/structure/B560176.png)
